molecular formula C14H13NO B14331969 N-Phenyl-2-(prop-2-yn-1-yl)pent-4-ynamide CAS No. 109257-45-6

N-Phenyl-2-(prop-2-yn-1-yl)pent-4-ynamide

Cat. No.: B14331969
CAS No.: 109257-45-6
M. Wt: 211.26 g/mol
InChI Key: AEGUVNMODFCHGR-UHFFFAOYSA-N
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Description

N-Phenyl-2-(prop-2-yn-1-yl)pent-4-ynamide is a chemical compound with a unique structure that includes both phenyl and alkyne groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Phenyl-2-(prop-2-yn-1-yl)pent-4-ynamide can be achieved through several methods. One common approach involves the cyclocondensation of N-(prop-2-yn-1-yl)-o-phenylenediamines with phenyl isothiocyanate . This reaction typically proceeds under mild conditions and leads to the formation of 1-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazole-2-thiones .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

N-Phenyl-2-(prop-2-yn-1-yl)pent-4-ynamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include molecular oxygen for oxidation and reducing agents like sodium borohydride for reduction. Substitution reactions often involve halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

N-Phenyl-2-(prop-2-yn-1-yl)pent-4-ynamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: This compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-Phenyl-2-(prop-2-yn-1-yl)pent-4-ynamide exerts its effects involves interactions with molecular targets such as enzymes and proteins. The compound can act as an inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Phenyl-2-(prop-2-yn-1-yl)pent-4-ynamide is unique due to its specific combination of phenyl and alkyne groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.

Properties

CAS No.

109257-45-6

Molecular Formula

C14H13NO

Molecular Weight

211.26 g/mol

IUPAC Name

N-phenyl-2-prop-2-ynylpent-4-ynamide

InChI

InChI=1S/C14H13NO/c1-3-8-12(9-4-2)14(16)15-13-10-6-5-7-11-13/h1-2,5-7,10-12H,8-9H2,(H,15,16)

InChI Key

AEGUVNMODFCHGR-UHFFFAOYSA-N

Canonical SMILES

C#CCC(CC#C)C(=O)NC1=CC=CC=C1

Origin of Product

United States

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